Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate
Overview
Description
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H14O3S2 . It has an average mass of 258.357 Da and a monoisotopic mass of 258.038422 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15O3S2/c1-5-14-10(13)9-6(2)8(7(3)12)11(15-4)16-9/h16H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.37 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
The compound has been involved in the synthesis of poly substituted 3-aminothiophenes, which shows its utility in producing complex organic molecules (Chavan, Toche, Patil, Aware, & Patil, 2016).
It plays a role in the development of antimicrobial agents, indicating its potential in pharmaceutical applications. For instance, derivatives of this compound exhibited potent antimicrobial activity against various pathogens, including fungi and bacteria (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).
It has been used in the synthesis of luminescent thiophenes, which can be employed in material sciences, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic devices (Teiber & Müller, 2012).
Research has also focused on its use in heterocyclization reactions, which are fundamental in creating diverse organic compounds with potential applications in drug development and industrial chemistry (Wardaman, 2000).
It serves as a starting material for synthesizing new substituted spiro derivatives with antimicrobial activities, highlighting its role in the discovery of new bioactive compounds (Faty, Hussein, & Youssef, 2010).
Additionally, this compound has been used in the efficient one-pot synthesis of 1,5-benzodiazepine derivatives, demonstrating its versatility in the synthesis of complex heterocyclic compounds (Li & Wang, 2014).
Its derivatives have shown potential in the development of electrochromic materials, which are important for applications in smart windows and displays (Li, Deng, Cai, Wang, Wang, & Shen, 2020).
properties
IUPAC Name |
ethyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-5-14-10(13)9-6(2)8(7(3)12)11(15-4)16-9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHYBOPMHDWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352272 | |
Record name | ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
74597-79-8 | |
Record name | ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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